1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
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Overview
Description
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a chemical compound with the molecular formula C24H10O10This compound is typically found as a white to light yellow powder or crystal and has a melting point of 275°C .
Mechanism of Action
Target of Action
It is known that this compound is a monomer that belongs to the group of aliphatic hydrocarbons .
Biochemical Pathways
It is known that this compound is used in the production of transistors and other electronic devices , suggesting that it may play a role in the synthesis of these devices.
Result of Action
It is known that this compound is used in the production of transistors and other electronic devices , suggesting that it may have an impact on the structure and function of these devices.
Action Environment
It is recommended to store this compound at room temperature, preferably in a cool and dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) involves the reaction of terephthalic acid with phthalic anhydride in an appropriate solvent. The reaction proceeds through the formation of phthalic anhydride, which then reacts with the terephthalic acid to form the desired product. The reaction conditions typically involve heating and the use of a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then crystallized and purified to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 1,3-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
- 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylate)
- 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-6-carboxylate)
Uniqueness
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its high thermal stability make it particularly valuable in the synthesis of advanced materials and polymers .
Properties
IUPAC Name |
[4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyphenyl] 1,3-dioxo-2-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10O10/c25-19(11-1-7-15-17(9-11)23(29)33-21(15)27)31-13-3-5-14(6-4-13)32-20(26)12-2-8-16-18(10-12)24(30)34-22(16)28/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISKMDTEFIGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)OC3=O)OC(=O)C4=CC5=C(C=C4)C(=O)OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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